molecular formula C21H18N4O3S B2825712 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one CAS No. 1105216-13-4

2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one

Cat. No.: B2825712
CAS No.: 1105216-13-4
M. Wt: 406.46
InChI Key: CWOPCVDWPWZFHN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing oxazole and pyrimidinone rings. These groups could make the compound susceptible to electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Heterocyclic Compounds : Research by Abu-Hashem et al. (2020) demonstrates the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing the versatility of such structures in generating compounds with significant anti-inflammatory and analgesic activities. The study underscores the potential of pyrimidine derivatives as key scaffolds in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antitumor Activity : The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, as reported by Hafez and El-Gazzar (2017), highlight the significance of pyrimidine derivatives in oncological research. These compounds exhibited potent anticancer activity against several human cancer cell lines, suggesting their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Evaluation : Gomha et al. (2018) synthesized novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones with antimicrobial activities. This study provides evidence of the applicability of pyrimidine derivatives in addressing microbial resistance, offering new avenues for the development of antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

  • Antioxidant Activity : The investigation into the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives by Hussain et al. (2020) not only explores the optical properties of these compounds but also hints at their antioxidant capabilities. Such studies extend the application of pyrimidine derivatives beyond pharmaceuticals into materials science, particularly in fields requiring materials with specific optical properties (Hussain et al., 2020).

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-18(23-20(28-13)15-3-5-16(27-2)6-4-15)12-29-21-24-17(11-19(26)25-21)14-7-9-22-10-8-14/h3-11H,12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOPCVDWPWZFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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